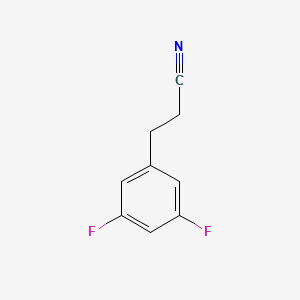
3-(3,5-Difluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of propanenitrile, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)propanenitrile typically involves the reaction of 3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products Formed
Oxidation: 3-(3,5-Difluorophenyl)propanoic acid.
Reduction: 3-(3,5-Difluorophenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanamine
- 3,5-Difluorobenzyl chloride
Uniqueness
3-(3,5-Difluorophenyl)propanenitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the nitrile group provides a versatile functional handle for further chemical modifications .
Properties
CAS No. |
1057676-64-8 |
|---|---|
Molecular Formula |
C9H7F2N |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2 |
InChI Key |
HALXUIOQICKWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


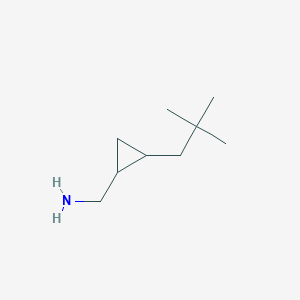
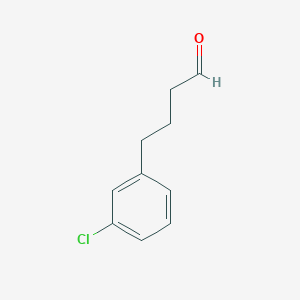
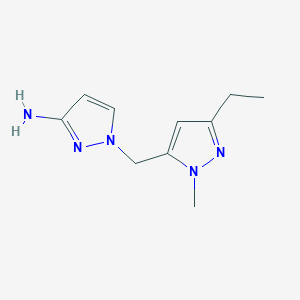
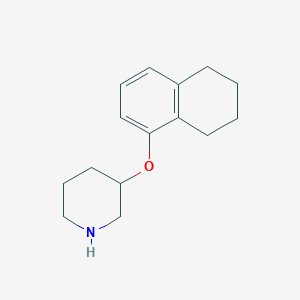
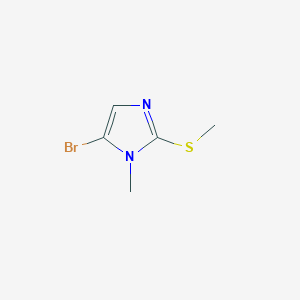
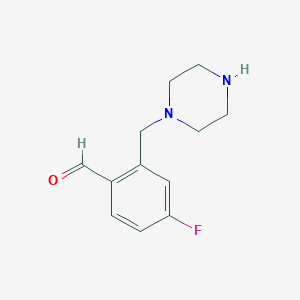
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
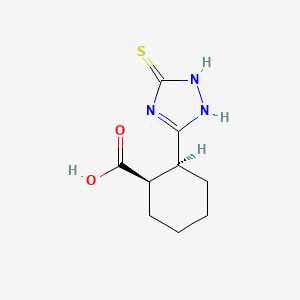
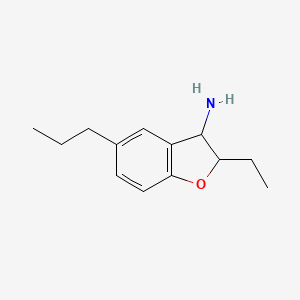
![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)
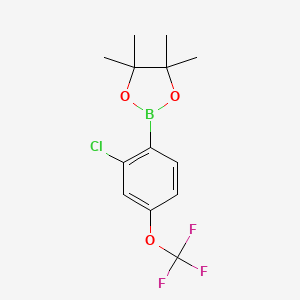
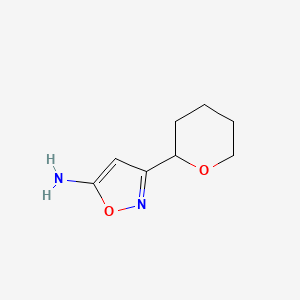
![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
